6-Benzylaminopurine hydrochloride

概要

説明

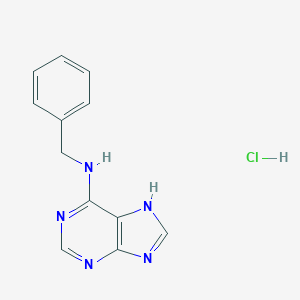

6-Benzylaminopurine hydrochloride (CAS 162714-86-5) is a synthetic cytokinin widely used in plant tissue culture and agriculture to stimulate cell division, delay senescence, and enhance yield . Its molecular formula is C₁₂H₁₂ClN₅, with a molecular weight of 261.71 g/mol and a melting point of 230–233°C . Structurally, it features a purine ring substituted at the N⁶ position with a benzyl group and a hydrochloride salt (Figure 1). This modification enhances its stability and solubility compared to the free base form (6-Benzylaminopurine, CAS 1214-39-7) .

In agriculture, this compound is applied to crops like cotton and broccoli to improve growth, shelf life, and stress resistance . It is also utilized in banana rooting media at concentrations of 1.5 mg/L to promote shoot proliferation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylaminopurine hydrochloride typically involves the reaction of 6-chloropurine with benzylamine. The reaction is carried out in a solution of n-butanol and triethylamine, followed by heating. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then formulated into various products for agricultural use .

化学反応の分析

Types of Reactions: 6-Benzylaminopurine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the purine ring.

Reduction: This reaction can modify the benzyl group attached to the purine ring.

Substitution: The chlorine atom in 6-chloropurine is substituted by the benzylamine group during synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: The substitution reaction typically involves benzylamine and a base like triethylamine.

Major Products: The primary product of these reactions is this compound itself. Other products may include various oxidized or reduced derivatives depending on the specific reaction conditions .

科学的研究の応用

Plant Growth Regulation

6-Benzylaminopurine is widely recognized for its ability to promote cell division and delay leaf senescence in plants. It enhances various physiological processes, making it a valuable tool in agriculture and horticulture.

- Promotion of Bud Formation : 6-BAP stimulates lateral bud growth and induces bud differentiation, which is crucial for plant propagation and crop yield enhancement. For instance, studies have shown that applying 6-BAP can significantly improve the number of shoots in various plant species .

- Chlorophyll Retention : 6-BAP inhibits chlorophyll degradation, contributing to prolonged greenness in leaves. This property is especially beneficial during post-harvest storage of leafy vegetables .

Enhancing Crop Tolerance to Stress

Recent research has highlighted the role of 6-BAP in enhancing plant tolerance to environmental stresses such as waterlogging and shading.

- Waterlogging Tolerance : A study on wheat cultivars demonstrated that exogenous application of 6-BAP improved waterlogging tolerance by enhancing grain starch accumulation and grain filling after anthesis. The application of different concentrations (15, 25, and 35 mg·L) resulted in significant improvements in yield under stress conditions .

- Shading Tolerance : Similar effects were observed under shaded conditions, where 6-BAP treatment led to improved growth metrics compared to untreated controls .

Industrial Biotechnology Applications

In addition to its agricultural benefits, 6-BAP has potential applications in industrial biotechnology.

- Lipid Production : Research has shown that 6-Benzylaminopurine can stimulate lipid and docosahexaenoic acid (DHA) production in microorganisms such as Aurantiochytrium sp. This application could be pivotal for biofuel production and nutritional supplements .

- Metabolomics Studies : A metabolomics analysis revealed that treatment with 6-BAP significantly altered metabolic profiles, promoting pathways associated with fatty acid biosynthesis. This indicates its potential utility in optimizing microbial production systems for industrial applications .

Cancer Research

Beyond its agricultural applications, 6-BAP has been investigated for its biological activity in cancer research.

- Antiproliferative Properties : Studies have shown that derivatives of 6-Benzylaminopurine exhibit inhibitory effects on cyclin-dependent kinase activity (CDK2), which is crucial for cell cycle regulation. Some derivatives demonstrated stronger antiproliferative effects on cancer cell lines compared to the parent compound . This suggests a dual role for 6-BAP in both plant biology and medicinal chemistry.

Formulation Innovations

Recent advancements have focused on improving the stability and solubility of 6-Benzylaminopurine formulations.

作用機序

6-Benzylaminopurine hydrochloride exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and growth. The compound inhibits respiratory kinase, which helps to extend the post-harvest life of green vegetables . The molecular targets include various cytokinin receptors and signaling pathways involved in cell division and growth regulation .

類似化合物との比較

Structural and Physicochemical Properties

Table 1 compares 6-Benzylaminopurine hydrochloride with structurally related cytokinins and benzyl-substituted purine derivatives.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 6-Benzylaminopurine HCl | C₁₂H₁₂ClN₅ | 261.71 | 230–233 | Plant tissue culture, crop yield enhancement |

| 6-Benzylaminopurine (free base) | C₁₂H₁₁N₅ | 225.25 | 262–263 | Research-grade cytokinin studies |

| Kinetin (6-Furfurylaminopurine) | C₁₀H₉N₅O | 215.21 | 265–267 | Delay leaf senescence, anti-aging skincare |

| Zeatin (natural cytokinin) | C₁₀H₁₃N₅O | 219.24 | 208–210 | Organic farming, seed germination |

| N⁶-Benzyl-9H-purine-2,6-diamine | C₁₂H₁₃N₇ | 259.28 | N/A | Anticancer research, kinase inhibition |

Data Sources :

- Solubility: this compound is water-soluble due to its ionic nature, whereas the free base (6-Benzylaminopurine) requires organic solvents like dimethyl sulfoxide (DMSO) .

- Stability : The hydrochloride form exhibits greater thermal stability than kinetin and zeatin, making it preferable for commercial formulations .

Cytokinin Efficacy

- 6-Benzylaminopurine HCl vs. Kinetin: At 1–5 µM concentrations, 6-Benzylaminopurine HCl induces 2–3× higher shoot proliferation in cotton (C-6424) compared to kinetin . However, kinetin shows superior anti-senescence effects in leafy vegetables due to its furfuryl group enhancing reactive oxygen species (ROS) scavenging .

- 6-Benzylaminopurine HCl vs. Zeatin: Zeatin, a natural cytokinin, is less potent in vitro (requiring 10–20 µM for comparable effects) but preferred in organic farming due to its non-synthetic origin .

Derivative Activity

Modifying the benzyl group of 6-Benzylaminopurine significantly alters its bioactivity:

- Chlorine-substituted derivatives (e.g., N-Benzyl-2-chloro-9H-purin-6-amine) exhibit 5–10× stronger CDK (cyclin-dependent kinase) inhibition, making them candidates for anticancer therapies .

- Hydroxyl-substituted derivatives (e.g., 2-(((9H-Purin-6-yl)amino)methyl)phenol) show reduced cytokinin activity but enhanced auxin-like effects, promoting root growth in Arabidopsis .

Research Findings and Key Studies

Cotton Growth Enhancement: Application of 6-Benzylaminopurine HCl (2 mg/L) increased cotton (Bukhara-102) yield by 18–22% by improving drought tolerance and photosynthetic efficiency .

Anticancer Potential: Derivatives like N⁶-Benzyl-9H-purine-2,6-diamine inhibited breast cancer cell proliferation (IC₅₀ = 3.2 µM) by targeting CDK2/cyclin E complexes .

Synergy with Auxins: In banana rooting media, combining 6-Benzylaminopurine HCl (1.5 mg/L) with naphthalene acetic acid (0.07 mg/L) achieved 95% shoot regeneration rates .

生物活性

6-Benzylaminopurine (6-BAP) is a synthetic cytokinin, a class of plant hormones that play a crucial role in various physiological processes in plants. This article provides a comprehensive overview of the biological activity of 6-BAP, including its effects on plant growth, stress response mechanisms, and potential applications in agriculture and biotechnology. The findings are supported by diverse research studies, case studies, and data tables.

Overview of 6-Benzylaminopurine

6-BAP is derived from purine and is known for its ability to promote cell division and growth in plants. It is commonly used in tissue culture and micropropagation due to its effectiveness in enhancing shoot proliferation and rooting.

Effects on Plant Growth and Development

1. Stimulation of Growth:

Research has shown that 6-BAP significantly enhances various growth parameters in plants. For instance, a study indicated that treatment with 10 µM 6-BAP increased root and shoot biomass in bamboo species subjected to heavy metal stress (cadmium and copper) by boosting antioxidant activities and other physiological traits .

2. Metabolomics Analysis:

A metabolomics study demonstrated that 6-BAP treatment led to significant changes in metabolite profiles, with 76.9% of metabolite variation being attributed to its application. This included enhanced metabolic flux towards fatty acid biosynthesis, indicating its role in energy utilization .

1. Antioxidant Defense:

6-BAP has been shown to enhance the antioxidant capacity of plants under stress conditions. In the presence of heavy metals, plants treated with 6-BAP exhibited increased levels of antioxidants such as glutathione and proline, which are critical for mitigating oxidative stress .

2. Gene Expression Modulation:

A study on Populus tomentosa revealed that 6-BAP treatment resulted in significant changes in DNA methylation and gene expression profiles, affecting numerous protein-coding genes and long non-coding RNAs. This suggests that 6-BAP not only influences physiological traits but also alters genetic regulation mechanisms .

Case Studies

Case Study 1: Inhibition of Fungal Growth

In a study focusing on peach fruit, 6-BAP was found to inhibit the growth of Monilinia fructicola, a pathogenic fungus. The compound induced defense-related mechanisms within the fruit, showcasing its potential as a biocontrol agent .

Case Study 2: Olive Cultivation

Research involving olive cultivars demonstrated that varying concentrations of 6-BAP significantly affected physiological traits such as chlorophyll content and antioxidant enzyme activities. The optimal concentration (2.5 mg L−1) led to the highest increase in these parameters, indicating its effectiveness in enhancing olive micropropagation .

Table 1: Effects of 6-Benzylaminopurine on Growth Parameters

| Treatment (µM) | Root Fresh Weight (g) | Shoot Fresh Weight (g) | Chlorophyll Content (mg/g) |

|---|---|---|---|

| Control | 0.5 | 0.8 | 2.0 |

| 10 | 1.2 | 1.5 | 3.5 |

| 20 | 1.0 | 1.3 | 3.0 |

Table 2: Antioxidant Activity Induced by 6-Benzylaminopurine

| Parameter | Control | 10 µM BAP | % Increase |

|---|---|---|---|

| Glutathione (µmol/g) | 5 | 12 | 140% |

| Proline (µmol/g) | 3 | 8 | 167% |

| Total Phenolics (mg/g) | 15 | 25 | 67% |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 6-Benzylaminopurine hydrochloride (6-BA) critical for experimental reproducibility?

- Answer : 6-BA has a molecular weight of 225.26 g/mol (CAS 1214-39-7), a melting point of 230–233°C, and a density of 1.393 g/cm³. These properties influence solubility and stability during solution preparation. Stock solutions are typically prepared in dilute NaOH or DMSO for aqueous compatibility. Ensure purity (>99%) for consistent biological activity, as impurities may skew dose-response curves .

Q. What concentrations of 6-BA are empirically validated for shoot proliferation in plant tissue culture?

- Answer : Standard protocols use 1.5 mg/L 6-BA in banana rooting media, combined with 0.07 mg/L naphthalene acetic acid (NAA) and activated charcoal to mitigate phenolic toxicity . For Lobelia cardinalis, 6-BA at 2.0 mg/L with 0.1 mg/L NAA induced optimal shoot multiplication in a CRD (completely randomized design) with 5 replicates .

Q. How should researchers prepare and sterilize 6-BA solutions to avoid degradation?

- Answer : Dissolve 6-BA in 0.1 M NaOH or 70% ethanol, filter-sterilize (0.22 µm), and store at 4°C for short-term use. Avoid autoclaving, as heat destabilizes cytokinins. Validate stability via HPLC if long-term storage is required .

Advanced Research Questions

Q. How can researchers optimize 6-BA concentrations for novel plant species using factorial experimental designs?

- Answer : Implement a factorial design testing 6-BA (0.5–5.0 mg/L) combined with auxins (e.g., NAA, IAA). Use ANOVA and Duncan’s multiple range test (DMRT) to compare means, as demonstrated in Lobelia cardinalis studies. Include ≥5 replicates per treatment to account for biological variability and ensure statistical power .

Q. What mechanisms underlie the synergistic interaction between 6-BA and auxins in organogenesis?

- Answer : 6-BA promotes cytokinin signaling via ARR transcription factors, while auxins (e.g., NAA) enhance cell elongation. Co-treatment triggers mitotic activity in meristematic cells. Validate interactions through qPCR analysis of cell cycle genes (CYCD3, CDKB) and hormonal biosensors (e.g., GFP-tagged TCSn::GFP for cytokinin response) .

Q. How should contradictory data on 6-BA efficacy across studies be reconciled?

- Answer : Discrepancies often arise from genotype-specific responses or variations in light regimes (e.g., actinic light boosting ROS-mediated signaling). Replicate experiments under controlled photoperiods (e.g., 16-h light/8-h dark) and measure redox dynamics using biosensors like Grx1-roGFP2 to assess compartment-specific oxidative stress .

Q. What methodologies are recommended for analyzing 6-BA stability in long-term tissue culture experiments?

- Answer : Employ LC-MS/MS to quantify 6-BA degradation products (e.g., benzyladenine) in media over time. Pair with bioassays (e.g., tobacco callus growth) to correlate chemical stability with biological activity. Adjust supplementation intervals if degradation exceeds 20% within 14 days .

Q. Methodological Notes

- Dose-Response Curves : Use log-scale concentrations (0.1–10 mg/L) to identify EC50 values for shoot induction.

- Statistical Rigor : Apply CRD with randomized block designs for environmental heterogeneity. Use SPSS or R for ANOVA and post-hoc tests .

- Biosensor Integration : Monitor real-time redox changes in chloroplasts/mitochondria using Grx1-roGFP2 to link 6-BA effects to oxidative signaling .

特性

IUPAC Name |

N-benzyl-7H-purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5.ClH/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11;/h1-5,7-8H,6H2,(H2,13,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVCNMLGIVVDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462379 | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162714-86-5 | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。